molecular formula C17H18N6O B3723130 2-methyl-4-[(E)-C-methyl-N-[[6-(4-methylpyrazol-1-yl)pyrimidin-4-yl]amino]carbonimidoyl]phenol

2-methyl-4-[(E)-C-methyl-N-[[6-(4-methylpyrazol-1-yl)pyrimidin-4-yl]amino]carbonimidoyl]phenol

Cat. No.: B3723130
M. Wt: 322.4 g/mol
InChI Key: MEDCMUIKXIFHOL-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-4-[(E)-C-methyl-N-[[6-(4-methylpyrazol-1-yl)pyrimidin-4-yl]amino]carbonimidoyl]phenol is a complex organic compound that features a pyrazole and pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-[(E)-C-methyl-N-[[6-(4-methylpyrazol-1-yl)pyrimidin-4-yl]amino]carbonimidoyl]phenol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or platinum complexes and may involve high temperatures and pressures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-[(E)-C-methyl-N-[[6-(4-methylpyrazol-1-yl)pyrimidin-4-yl]amino]carbonimidoyl]phenol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-methyl-4-[(E)-C-methyl-N-[[6-(4-methylpyrazol-1-yl)pyrimidin-4-yl]amino]carbonimidoyl]phenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-methyl-4-[(E)-C-methyl-N-[[6-(4-methylpyrazol-1-yl)pyrimidin-4-yl]amino]carbonimidoyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • (2-[4-Methylpyrazol-1-yl]phenyl)platinum(II)
  • 5-Amino-pyrazoles

Uniqueness

Compared to similar compounds, 2-methyl-4-[(E)-C-methyl-N-[[6-(4-methylpyrazol-1-yl)pyrimidin-4-yl]amino]carbonimidoyl]phenol stands out due to its unique combination of pyrazole and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-methyl-4-[(E)-C-methyl-N-[[6-(4-methylpyrazol-1-yl)pyrimidin-4-yl]amino]carbonimidoyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c1-11-8-20-23(9-11)17-7-16(18-10-19-17)22-21-13(3)14-4-5-15(24)12(2)6-14/h4-10,24H,1-3H3,(H,18,19,22)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDCMUIKXIFHOL-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=NNC2=CC(=NC=N2)N3C=C(C=N3)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=N/NC2=CC(=NC=N2)N3C=C(C=N3)C)/C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-methyl-4-[(E)-C-methyl-N-[[6-(4-methylpyrazol-1-yl)pyrimidin-4-yl]amino]carbonimidoyl]phenol
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2-methyl-4-[(E)-C-methyl-N-[[6-(4-methylpyrazol-1-yl)pyrimidin-4-yl]amino]carbonimidoyl]phenol
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2-methyl-4-[(E)-C-methyl-N-[[6-(4-methylpyrazol-1-yl)pyrimidin-4-yl]amino]carbonimidoyl]phenol
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2-methyl-4-[(E)-C-methyl-N-[[6-(4-methylpyrazol-1-yl)pyrimidin-4-yl]amino]carbonimidoyl]phenol
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2-methyl-4-[(E)-C-methyl-N-[[6-(4-methylpyrazol-1-yl)pyrimidin-4-yl]amino]carbonimidoyl]phenol
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2-methyl-4-[(E)-C-methyl-N-[[6-(4-methylpyrazol-1-yl)pyrimidin-4-yl]amino]carbonimidoyl]phenol

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